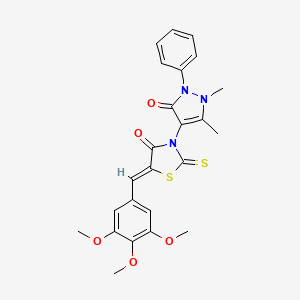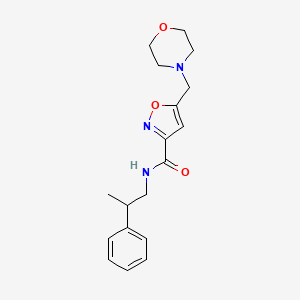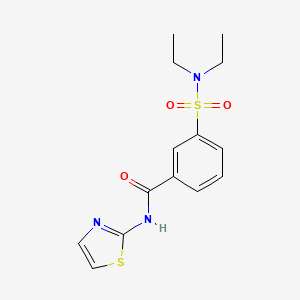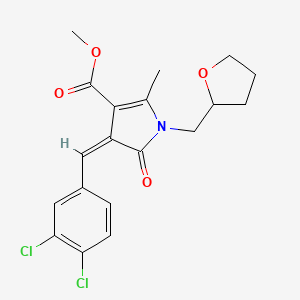
hMAO-B-IN-4
Overview
Description
hMAO-B-IN-4 is a selective, reversible, and blood-brain barrier penetrable human monoamine oxidase-B (hMAO-B) inhibitor. It has an IC50 value of 0.067 μM and a Ki value of 0.03 μM. This compound inhibits hMAO-A with an IC50 value of 33.82 μM. This compound is used in research related to Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
Target of Action
The primary target of hMAO-B-IN-4, also known as 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, is the human monoamine oxidase-B (hMAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This compound acts as a selective, reversible, and blood-brain barrier penetrable inhibitor of hMAO-B . It binds to the hMAO-B enzyme, thereby inhibiting its activity. This inhibition reduces the degradation of dopamine, leading to an increase in dopamine levels .
Biochemical Pathways
The inhibition of hMAO-B by this compound affects the dopamine metabolic pathway. Under normal conditions, hMAO-B catalyzes the oxidative deamination of dopamine, converting it into inactive metabolites . The inhibition of hmao-b by this compound prevents this conversion, leading to an increase in dopamine levels .
Pharmacokinetics
It’s also known that this compound is able to penetrate the blood-brain barrier, which is crucial for its effects on the central nervous system .
Result of Action
The primary result of this compound’s action is an increase in dopamine levels in the brain. This is due to the inhibition of hMAO-B, which normally breaks down dopamine . By preventing this breakdown, this compound helps maintain higher levels of dopamine, which can be beneficial in conditions like Parkinson’s disease, where dopamine levels are typically reduced .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the expression and activity of hMAO-B, potentially influencing the effectiveness of this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to toxins can also impact the overall health of neurons and the balance of neurotransmitters in the brain, thereby potentially affecting the action of this compound .
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to interact with the glucagon-like peptide-1 receptor (GLP-1R), a protein that plays a crucial role in glucose-dependent insulin secretion .
Cellular Effects
In cellular processes, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been observed to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This indicates that the compound can influence cell function by modulating insulin secretion, which is a key aspect of cellular metabolism .
Molecular Mechanism
At the molecular level, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one acts as a small molecule activator of the GLP-1R . This suggests that the compound exerts its effects through binding interactions with this receptor, leading to its activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Dosage Effects in Animal Models
While specific dosage effects of 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one in animal models have not been detailed in the literature, its observed effects on insulin secretion suggest that it may have dose-dependent impacts on glucose regulation .
Metabolic Pathways
Its interaction with the GLP-1R suggests that it may play a role in the metabolic processes associated with glucose regulation .
Preparation Methods
The synthesis of hMAO-B-IN-4 involves the reaction of different piperazine derivatives with a pyridazinone ring. The synthetic route includes molecular docking studies, in silico ADME prediction, and in vitro biological screening tests
Chemical Reactions Analysis
hMAO-B-IN-4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur, particularly involving the piperazine and pyridazinone moieties.
Common reagents and conditions used in these reactions include DMSO for solubility and various catalysts for facilitating reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hMAO-B-IN-4 has several scientific research applications:
Chemistry: Used in the study of monoamine oxidase inhibitors and their interactions with various substrates.
Biology: Investigated for its effects on neurotransmitter levels and its potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of new drugs targeting monoamine oxidase enzymes .
Comparison with Similar Compounds
hMAO-B-IN-4 is compared with other monoamine oxidase inhibitors such as:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
This compound is unique due to its high selectivity and reversible inhibition of hMAO-B, making it a promising candidate for research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMRBDQELHEBO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE](/img/structure/B3898729.png)
![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3898735.png)



![3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B3898758.png)
![N-[2-(2-hydroxyethyl)phenyl]-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3898762.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B3898763.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)
![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)

![1-allyl-N-[2-(3-methylpyridin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3898805.png)
